4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride typically involves the reaction of 2-(sec-Butyl)phenol with 2-chloroethylpiperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated compounds, sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as cellular receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride
- 4-[2-(2-sec-Butylphenoxy)ethyl]piperidine hydrochloride
Uniqueness
4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it particularly useful in certain applications, such as its potential therapeutic effects and its role as a building block in organic synthesis.
Properties
IUPAC Name |
4-[2-(2-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-3-14(2)16-6-4-5-7-17(16)19-13-10-15-8-11-18-12-9-15;/h4-7,14-15,18H,3,8-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRCKWPWLCZXBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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